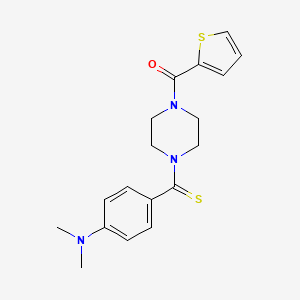
(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of piperazine, thiophene, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperazine to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart specific properties like conductivity and thermal stability.
Mechanism of Action
The mechanism of action of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-19(2)15-7-5-14(6-8-15)18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-24-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCJDWBVHWBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-[2-(2-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2420650.png)
![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)
![methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate](/img/structure/B2420654.png)
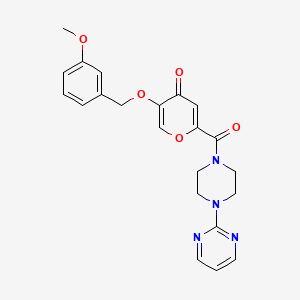
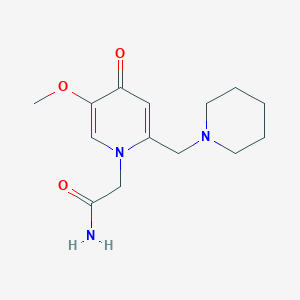
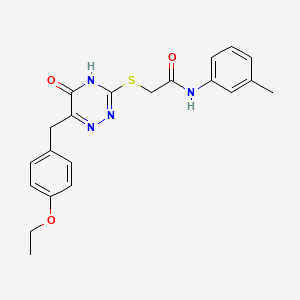
![N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)

![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)
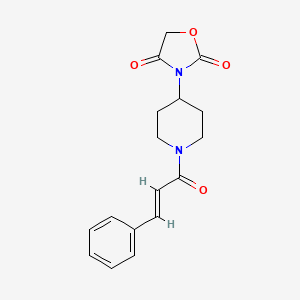
![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B2420669.png)
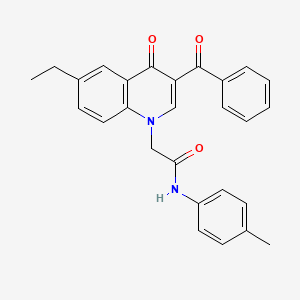
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2420672.png)
